molecular formula C16H19NO4 B11217384 (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid pentyl ester

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid pentyl ester

Cat. No.: B11217384
M. Wt: 289.33 g/mol
InChI Key: LCKMLFNQPPFLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE is a synthetic organic compound belonging to the quinolone family.

Preparation Methods

Chemical Reactions Analysis

PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include various quinoline derivatives with altered functional groups .

Scientific Research Applications

PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE can be compared with other quinolone derivatives such as:

The uniqueness of PENTYL 2-(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ACETATE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinolone derivatives .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

pentyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate

InChI

InChI=1S/C16H19NO4/c1-2-3-6-9-21-14(18)10-12-15(19)11-7-4-5-8-13(11)17-16(12)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H2,17,19,20)

InChI Key

LCKMLFNQPPFLMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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